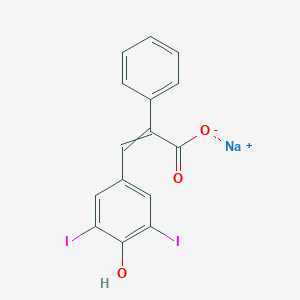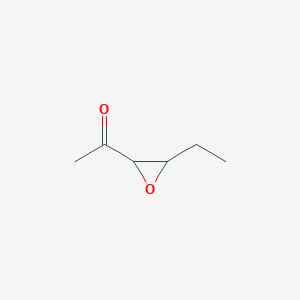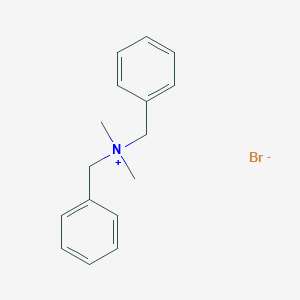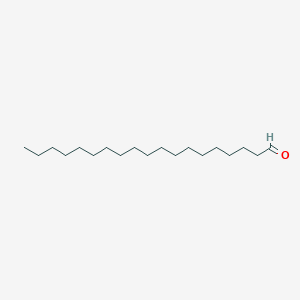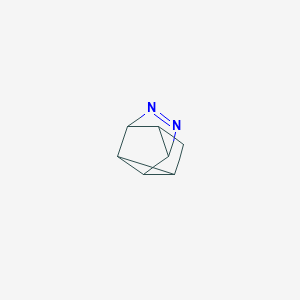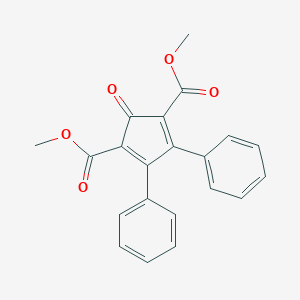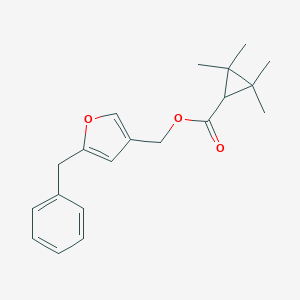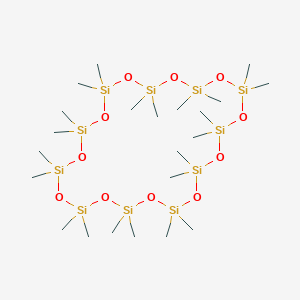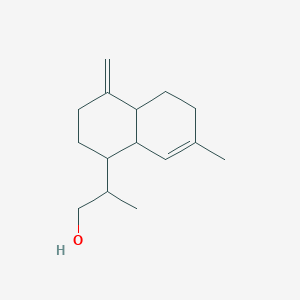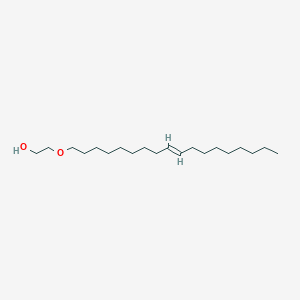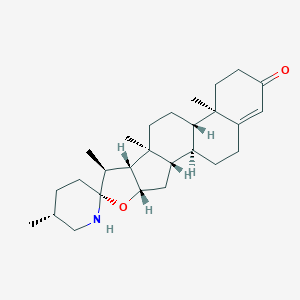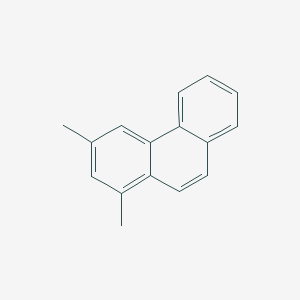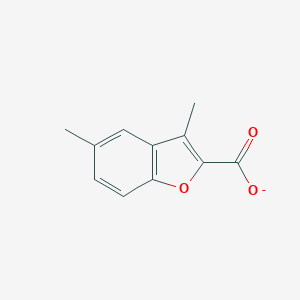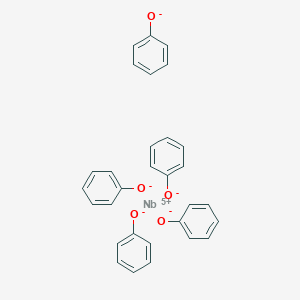
Tetracyclopropylplumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclopropylplumbane (TCPP) is a chemical compound that belongs to the family of organolead compounds. It is a highly stable compound that has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
科学研究应用
Tetracyclopropylplumbane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a reagent for the preparation of various organic compounds, including cyclic compounds, heterocycles, and natural products. In material science, Tetracyclopropylplumbane has been used as a precursor for the preparation of lead-containing polymers, which have potential applications in electronic devices and sensors. In medicinal chemistry, Tetracyclopropylplumbane has been studied for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
作用机制
The mechanism of action of Tetracyclopropylplumbane is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the synthesis of DNA and RNA. This leads to a decrease in the proliferation of cancer cells and other rapidly dividing cells.
生化和生理效应
Tetracyclopropylplumbane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tetracyclopropylplumbane can inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. In vivo studies have shown that Tetracyclopropylplumbane can inhibit the growth of cancer cells in animal models. However, the toxicity and side effects of Tetracyclopropylplumbane are not fully understood, and further research is needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One of the main advantages of Tetracyclopropylplumbane is its high stability, which makes it a useful reagent for various laboratory experiments. However, its insolubility in most solvents can make it difficult to work with in certain applications. Additionally, the toxicity and potential health hazards associated with Tetracyclopropylplumbane make it important to handle with care and take appropriate safety precautions.
未来方向
There are several potential future directions for research on Tetracyclopropylplumbane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Tetracyclopropylplumbane's potential applications in material science, particularly in the development of lead-containing polymers for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Tetracyclopropylplumbane, as well as its potential as an anticancer agent.
合成方法
The synthesis of Tetracyclopropylplumbane involves the reaction of cyclopropylmagnesium bromide with lead(II) acetate. The reaction takes place in the presence of a catalyst and under an inert atmosphere. The resulting product is a white crystalline solid that is highly stable and insoluble in most solvents.
属性
CAS 编号 |
17312-91-3 |
|---|---|
产品名称 |
Tetracyclopropylplumbane |
分子式 |
C12H20Pb |
分子量 |
371 g/mol |
IUPAC 名称 |
tetracyclopropylplumbane |
InChI |
InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |
InChI 键 |
APNNRDKAKHWEDU-UHFFFAOYSA-N |
SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
规范 SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
同义词 |
Tetracyclopropylplumbane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



